molecular formula C5H7BrO3S B3244567 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide CAS No. 162467-21-2

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Cat. No.: B3244567
CAS No.: 162467-21-2
M. Wt: 227.08 g/mol
InChI Key: XCKGATGOIQOWPT-UHFFFAOYSA-N
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Description

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is an organosulfur compound that features a bromine atom and a sulfone group attached to a dihydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide typically involves the bromination of dihydro-2H-thiopyran-4(3H)-one followed by oxidation to introduce the sulfone group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS), while oxidation can be achieved using hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, sulfoxides.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
  • 3-Iododihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
  • 3-Fluorodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide

Uniqueness

3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific substitution reactions and may affect the compound’s biological activity.

Properties

IUPAC Name

3-bromo-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKGATGOIQOWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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